tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate
Description
tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a fused azetidine and cyclobutane ring system. Its structure includes a methoxymethylene substituent at the 6-position, which confers unique electronic and steric properties. This compound serves as a versatile intermediate in medicinal chemistry, particularly for accessing sp³-rich scaffolds that mimic piperidine systems but with enhanced rigidity and spatial diversity . The tert-butyloxycarbonyl (Boc) group provides protection for the secondary amine, enabling selective derivatization during synthesis .
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 6-(methoxymethylidene)-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(15)14-8-13(9-14)5-10(6-13)7-16-4/h7H,5-6,8-9H2,1-4H3 |
InChI Key |
SRRFSLGDUAJQTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=COC)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyl and methoxymethylene groups. Common reagents used in these reactions include tert-butyl bromoacetate, methoxymethylene chloride, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites that other molecules cannot, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:
Key Observations:
Substituent Effects on Reactivity: Hydroxy and oxo derivatives (e.g., entries 1 and 2) are pivotal for further functionalization, whereas the methoxymethylene group in the target compound offers a balance between stability and reactivity for cross-coupling reactions .
Physicochemical Properties: Lipophilicity varies significantly: the ethoxyethyl derivative (entry 4) has a higher LogP (~2.5) compared to the hydroxy analog (LogP ~1.2), impacting bioavailability . Amino-substituted analogs (entry 6) exhibit superior solubility, making them suitable for aqueous-phase reactions .
Synthetic Utility: The oxo derivative (entry 2) is a cornerstone in sp³-rich scaffold synthesis, enabling access to novel chemical space complementary to piperidine systems . Fluorinated analogs (entry 7) are prioritized in CNS drug development due to enhanced blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
